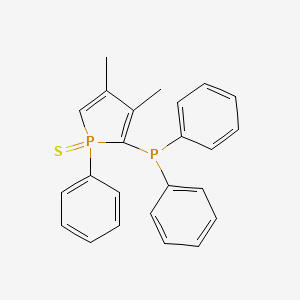
2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione: is an organophosphorus compound characterized by its unique structure, which includes a phosphole ring substituted with diphenylphosphanyl, dimethyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of diphenylphosphine with appropriate precursors under controlled conditions. One common method involves the use of Grignard reagents to introduce the diphenylphosphanyl group, followed by cyclization to form the phosphole ring. The reaction conditions often require an inert atmosphere and specific solvents to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphole ring to different functional groups.
Substitution: The phenyl and diphenylphosphanyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated reagents and strong bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phosphole ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation and cross-coupling .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical research. Its potential to modulate enzyme activity and protein interactions is of particular interest .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its ability to enhance the properties of materials, such as conductivity and stability, makes it valuable in various applications .
Mécanisme D'action
The mechanism by which 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The diphenylphosphanyl group can coordinate with metal centers, facilitating catalytic processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Diphenylphosphine: An organophosphorus compound with similar reactivity but lacking the phosphole ring structure.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry with different structural features.
Diphenyl-2-pyridylphosphine: A ligand with a pyridyl group, offering different coordination properties.
Uniqueness: 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione is unique due to its phosphole ring structure, which imparts distinct electronic and steric properties. This uniqueness enhances its ability to form stable complexes and participate in diverse chemical reactions, making it a versatile compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
138784-68-6 |
|---|---|
Formule moléculaire |
C24H22P2S |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
(3,4-dimethyl-1-phenyl-1-sulfanylidene-1λ5-phosphol-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C24H22P2S/c1-19-18-26(27,23-16-10-5-11-17-23)24(20(19)2)25(21-12-6-3-7-13-21)22-14-8-4-9-15-22/h3-18H,1-2H3 |
Clé InChI |
IEAARPQLKJOINY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CP(=S)(C(=C1C)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


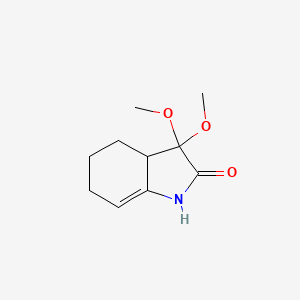
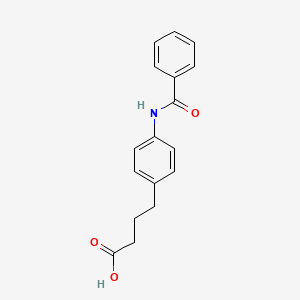
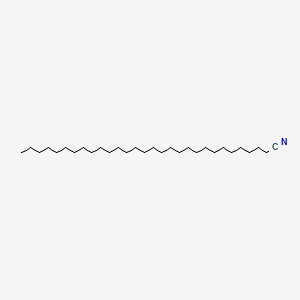


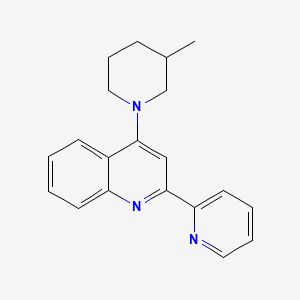
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
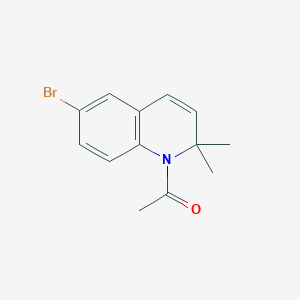



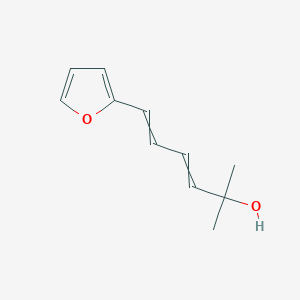

![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)
